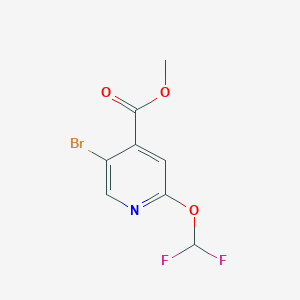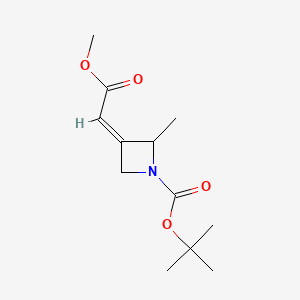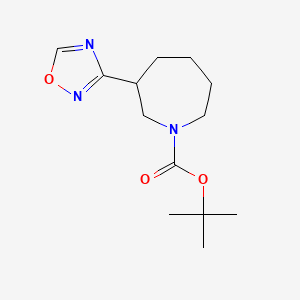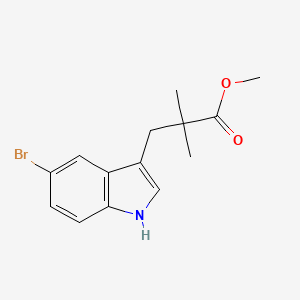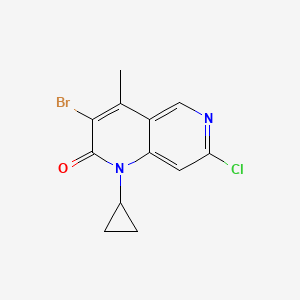
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one: is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce more complex polycyclic compounds.
科学的研究の応用
Chemistry: In chemistry, 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of naphthyridine derivatives with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
類似化合物との比較
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline: An intermediate in the synthesis of ozenoxacin, an experimental quinolone antibiotic.
Uniqueness: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is unique due to the combination of bromine, chlorine, cyclopropyl, and methyl groups attached to the naphthyridine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C12H10BrClN2O |
|---|---|
分子量 |
313.58 g/mol |
IUPAC名 |
3-bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H10BrClN2O/c1-6-8-5-15-10(14)4-9(8)16(7-2-3-7)12(17)11(6)13/h4-5,7H,2-3H2,1H3 |
InChIキー |
GVPFAECGIYBFLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)Cl)C3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)

![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)




![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

